N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c28-21(15-6-7-16-17(12-15)30-13-23-16)22-10-11-29-19-9-8-18-24-25-20(27(18)26-19)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRMYVIXPIIGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated triazolopyridazine in the presence of a palladium catalyst.
Linking the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized separately and then linked to the triazolopyridazine core through an etherification reaction using appropriate alkylating agents.
Final Amidation: The carboxamide group is introduced in the final step through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzo[d]thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics .
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to its heterocyclic structure.
Mechanism of Action
The exact mechanism of action of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide is still under investigation. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique benzo[d]thiazole-6-carboxamide group distinguishes it from other triazolopyridazine derivatives. Key structural comparisons include:
Key Observations :
- Benzo[d]thiazole vs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxamide group in the target compound likely improves aqueous solubility compared to methyl or acetylated analogs (e.g., ) .
- Metabolic Stability : Sulfonamide and halogenated analogs () are prone to cytochrome P450-mediated metabolism, whereas the target compound’s carboxamide group may reduce oxidative degradation .
Biological Activity
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Triazolo and Pyridazine Rings : These rings contribute to the compound's diverse biological activities.
- Benzo[d]thiazole Moiety : This component is known for its pharmacological relevance.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazolopyridazine core can inhibit various enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It may bind to receptors involved in disease processes, influencing cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Case Studies and Experimental Data
- Antimicrobial Activity :
- Cytotoxicity Testing :
- Structure–Activity Relationship (SAR) :
Data Tables
| Biological Activity | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|
| Antimicrobial | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Cytotoxicity | >20 | HEK-293 |
| Anticancer | Varies | Various cancer cell lines |
Q & A
Q. Methodological Consideration :
- Stepwise Synthesis : Prioritize isolation and purification of intermediates (e.g., column chromatography, recrystallization) to avoid side reactions.
- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. of cyclization agents) and reaction time (8-12 hours) to improve efficiency .
How can computational methods optimize the synthesis of this compound?
Advanced Research Focus
Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict transition states and identify energetically favorable pathways for cyclization and coupling steps . For example, ICReDD’s approach integrates:
- Quantum Mechanics : To model electron distribution in intermediates (e.g., charge localization on pyridazine N-atoms guiding nucleophilic attack).
- Information Science : Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, temperature) to recommend optimal conditions (e.g., acetonitrile for thiourea formation, 80°C for 1.5 hours) .
Case Study :
A hybrid computational-experimental workflow reduced optimization cycles for similar triazolo-thiadiazoles by 40%, achieving 62% yield via HgO-mediated dehydrosulfurization .
How do structural modifications to the benzo[d]thiazole moiety affect bioactivity?
Advanced Research Focus
Substitutions on the benzo[d]thiazole ring (e.g., electron-withdrawing groups at position 6) enhance antimicrobial activity. For example:
- Trifluoromethyl (-CF₃) : Increases lipophilicity, improving membrane permeability (IC₅₀ reduced by 50% against S. aureus vs. unmodified analogs) .
- Methoxy (-OCH₃) : Modulates solubility, balancing bioavailability and potency .
Q. Methodology :
- SAR Studies : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Bioassays : Test against Gram-positive/negative bacteria (MIC determination) and eukaryotic cells (cytotoxicity via MTT assay) .
How to address discrepancies in reported yields for key intermediates?
Data Contradiction Analysis
Discrepancies in yields (e.g., 42% vs. 72% for thiourea intermediates) arise from:
- Reagent Purity : Use of freshly distilled triethyl orthoacetate improves cyclization efficiency .
- Catalytic Additives : Trace Hg(II) or Cu(I) accelerates dehydrosulfurization but requires strict inert conditions .
Q. Resolution Strategy :
Control Experiments : Replicate reactions under reported conditions (e.g., solvent, temperature).
In Situ Monitoring : Use HPLC or TLC to track reaction progress and identify side products.
Design of Experiments (DoE) : Statistically vary parameters (e.g., temperature, catalyst loading) to identify critical factors .
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm regiochemistry of the triazolo-pyridazine core (e.g., downfield shifts for H-7 at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 433.0925 for C₂₂H₁₇N₅O₂S) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .
Q. Advanced Characterization :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the benzo[d]thiazole region .
- X-ray Crystallography : Determine absolute configuration (e.g., dihedral angles between triazolo and pyridazine rings) .
What strategies improve the metabolic stability of this compound?
Q. Advanced Research Focus
- Isotere Replacement : Replace labile ether linkages (e.g., -OCH₂-) with sulfone or carbamate groups to reduce oxidative degradation .
- Prodrug Design : Introduce ester prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Q. Validation :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life improvements (e.g., t₁/₂ increased from 1.2 to 4.7 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
